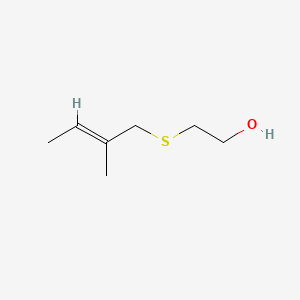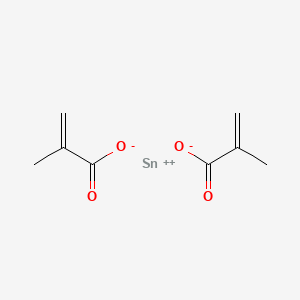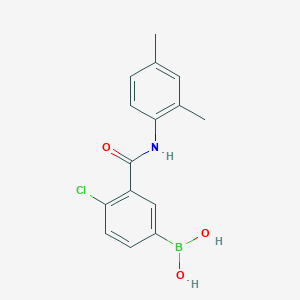
Cesium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium diiodide is an inorganic compound composed of cesium and iodine, with the chemical formula CsI₂ It is a crystalline solid that is typically white in appearance
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium diiodide can be synthesized through the direct reaction of cesium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of cesium. The reaction can be represented as:
2Cs+I2→2CsI
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cesium carbonate with hydroiodic acid. The reaction conditions involve controlled temperatures and pressures to ensure the complete conversion of reactants to the desired product. The reaction can be represented as:
Cs2CO3+2HI→2CsI+H2O+CO2
Chemical Reactions Analysis
Types of Reactions: Cesium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium iodate (CsIO₃) in the presence of strong oxidizing agents.
Reduction: It can be reduced back to cesium metal and iodine under specific conditions.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Cesium iodate (CsIO₃)
Reduction: Cesium metal (Cs) and iodine (I₂)
Substitution: Cesium chloride (CsCl) or cesium bromide (CsBr)
Scientific Research Applications
Cesium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: this compound is utilized in biological studies to investigate the effects of cesium ions on cellular processes.
Industry: this compound is used in the production of scintillation detectors and other radiation detection devices.
Mechanism of Action
The mechanism of action of cesium diiodide involves the interaction of cesium ions with molecular targets and pathways within biological systems. Cesium ions can replace potassium ions in cellular processes, affecting the function of ion channels and transporters. This can lead to changes in cellular signaling, membrane potential, and overall cellular function.
Comparison with Similar Compounds
Cesium iodide (CsI): A closely related compound with similar properties but different stoichiometry.
Cesium chloride (CsCl): Another cesium halide with distinct chemical and physical properties.
Cesium bromide (CsBr): Similar to cesium diiodide but with bromine instead of iodine.
Uniqueness: this compound is unique due to its specific chemical composition and the resulting properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
56749-51-0 |
|---|---|
Molecular Formula |
CsI2- |
Molecular Weight |
386.7144 g/mol |
IUPAC Name |
cesium;diiodide |
InChI |
InChI=1S/Cs.2HI/h;2*1H/q+1;;/p-2 |
InChI Key |
UZVVKYYCGIMRJO-UHFFFAOYSA-L |
Canonical SMILES |
[I-].[I-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


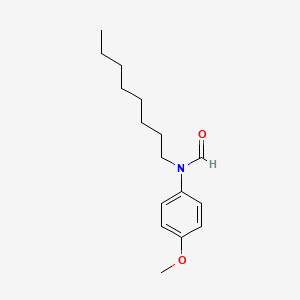
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
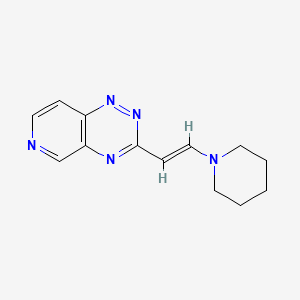
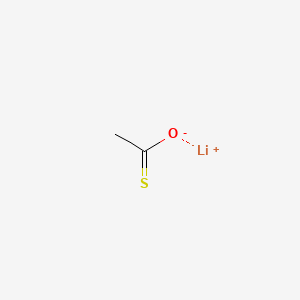
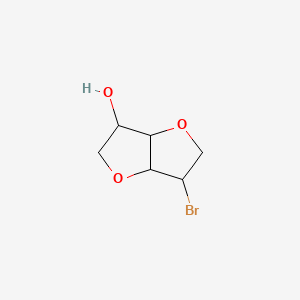
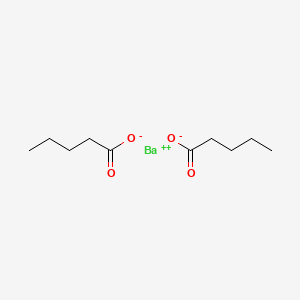
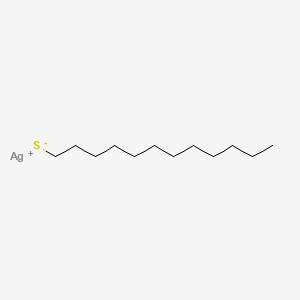
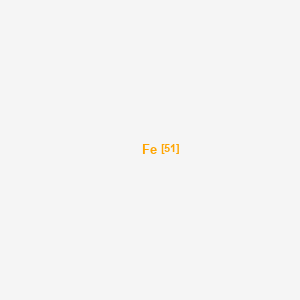


![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
